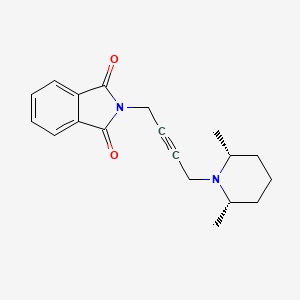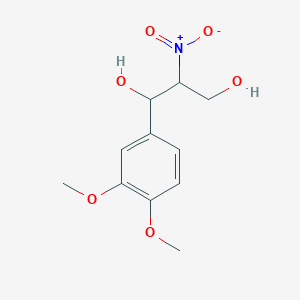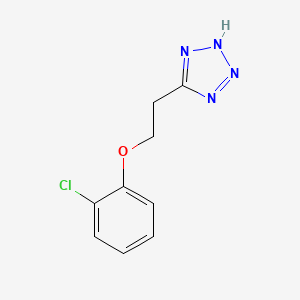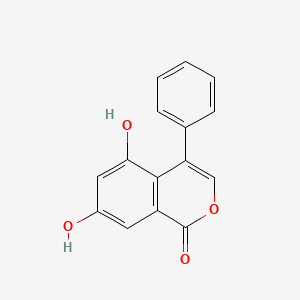
5,7-Dihydroxy-4-phenylisochromen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-4-phenylisochromen-1-one: is a chemical compound with the molecular formula C15H10O4. It is known for its unique structure, which includes a phenyl group attached to an isochromenone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-phenylisochromen-1-one typically involves the condensation of appropriate phenolic compounds with suitable aldehydes under acidic or basic conditions. One common method includes the use of resorcinol and benzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isochromenone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-4-phenylisochromen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring or the isochromenone core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated derivatives with substituted phenyl or isochromenone rings.
Scientific Research Applications
Chemistry: 5,7-Dihydroxy-4-phenylisochromen-1-one is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in assays to evaluate its effects on cellular processes and enzyme activities .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-cancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-4-phenylisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular signaling pathways can lead to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
- 5,7-Dihydroxy-4-phenylcoumarin
- 5,7-Dihydroxy-4-phenylchromen-2-one
Comparison: While 5,7-Dihydroxy-4-phenylisochromen-1-one shares structural similarities with these compounds, it is unique in its specific arrangement of functional groups and its isochromenone core. This uniqueness contributes to its distinct chemical reactivity and biological activity. For example, the presence of hydroxyl groups at positions 5 and 7 enhances its antioxidant properties compared to other similar compounds .
Properties
CAS No. |
74919-06-5 |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5,7-dihydroxy-4-phenylisochromen-1-one |
InChI |
InChI=1S/C15H10O4/c16-10-6-11-14(13(17)7-10)12(8-19-15(11)18)9-4-2-1-3-5-9/h1-8,16-17H |
InChI Key |
ATULVSKGFTUYBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=O)C3=C2C(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)

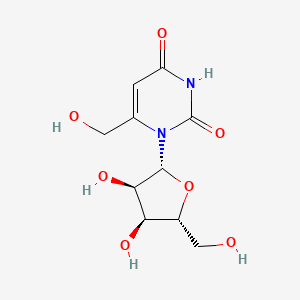


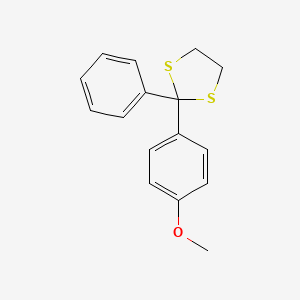
![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)
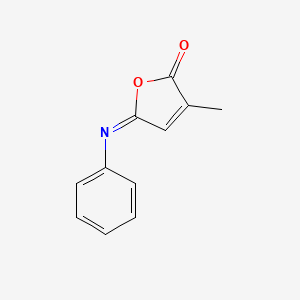
![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14445410.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
